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2-Thiazolamine, 4-(1-methoxyethyl)-

Cat. No.: B1499663
M. Wt: 158.22 g/mol
InChI Key: FKSXKCSCTLXCSM-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Organic and Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, has been a cornerstone in the development of organic and medicinal chemistry for over a century. researchgate.netnih.gov Its journey began with the pioneering work of Hantzsch in the late 19th century, who developed a versatile synthesis method that remains relevant to this day. chemicalbook.com The significance of the thiazole scaffold was further solidified with the discovery of thiamine (B1217682) (Vitamin B1), a vital coenzyme featuring a thiazole ring. This discovery underscored the biocompatibility and importance of this heterocyclic system in biological processes. nih.gov

Over the decades, the thiazole nucleus has been identified as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. researchgate.netresearchgate.net This prominence is due to the thiazole ring's ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-stacking, and hydrophobic interactions. Its presence in blockbuster drugs, including the anti-inflammatory agent Meloxicam and numerous cephalosporin (B10832234) antibiotics, is a testament to its therapeutic relevance. researchgate.netnih.gov Beyond pharmaceuticals, thiazole derivatives have found applications as dyes, catalysts, and agricultural chemicals. researchgate.net

Structural Attributes and Chemical Versatility of 2-Thiazolamine Derivatives

2-Thiazolamine derivatives are characterized by a thiazole ring bearing an amino group at the 2-position. This specific arrangement confers a unique set of structural and electronic properties. The exocyclic amino group can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring can act as a hydrogen bond acceptor. This dual functionality allows for a wide range of interactions with biological macromolecules. nih.govmdpi.com

The chemical versatility of 2-thiazolamine derivatives is another key attribute. The amino group can be readily acylated, alkylated, or incorporated into larger, more complex structures, providing a convenient handle for structural modifications. nih.gov Furthermore, the thiazole ring itself can be substituted at various positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity or other chemical characteristics. nih.govmdpi.com The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea, remains a widely used and efficient method for constructing the 2-aminothiazole (B372263) core, accommodating a diverse array of substituents. chemicalbook.comderpharmachemica.com

Rationale for Investigating 2-Thiazolamine, 4-(1-methoxyethyl)- in Advanced Chemical Studies

The specific compound, 2-Thiazolamine, 4-(1-methoxyethyl)-, presents an intriguing subject for advanced chemical studies due to the unique combination of the proven 2-aminothiazole scaffold and a less common 4-position substituent. The 4-(1-methoxyethyl) group introduces several features that could modulate the compound's properties in interesting ways:

Chirality: The presence of a stereocenter in the 1-methoxyethyl group means that the compound can exist as enantiomers. This is of particular interest in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and metabolic profiles.

Polarity and Solubility: The methoxy (B1213986) group introduces a polar ether linkage, which could enhance the compound's solubility in aqueous media compared to simple alkyl substituents. This is a crucial parameter for potential pharmaceutical applications.

Conformational Flexibility: The rotatable bonds in the side chain allow for conformational flexibility, which could enable the molecule to adopt an optimal geometry for binding to a biological target.

The exploration of such derivatives is driven by the principle of "molecular diversity-oriented synthesis," where the goal is to create novel compounds with the potential for new and improved properties.

Overview of Current Research Gaps and Future Directions for 2-Thiazolamine, 4-(1-methoxyethyl)-

A thorough review of the current scientific literature reveals a significant research gap concerning 2-Thiazolamine, 4-(1-methoxyethyl)-. While the broader class of 2-aminothiazoles is extensively studied, this specific derivative has received little to no dedicated investigation. There is a lack of published data on its synthesis, physicochemical properties, and biological activity.

This absence of information presents a clear opportunity for future research. Key areas for investigation include:

Stereoselective Synthesis: Developing efficient and stereoselective synthetic routes to obtain the individual enantiomers of 2-Thiazolamine, 4-(1-methoxyethyl)- would be a crucial first step. This would likely involve the use of chiral starting materials or asymmetric catalysis in a Hantzsch-type synthesis.

Physicochemical Characterization: Detailed characterization of the compound's properties, including its pKa, lipophilicity (logP), and solid-state structure, is essential for understanding its behavior and potential applications. Spectroscopic data, such as high-resolution NMR and mass spectrometry, would need to be acquired and analyzed.

Biological Screening: Given the wide range of biological activities exhibited by other 2-aminothiazole derivatives, it would be logical to screen 2-Thiazolamine, 4-(1-methoxyethyl)- against a variety of biological targets. nih.govnih.govnih.gov This could include assays for anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activity. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Should initial biological screening yield promising results, further SAR studies could be undertaken. This would involve the synthesis and testing of a series of related compounds with variations in the ether side chain and other positions of the thiazole ring to optimize activity.

The following tables summarize the available information for the parent 2-aminothiazole and the specific compound of interest, highlighting the current knowledge gaps.

Table 1: Physicochemical Properties of 2-Aminothiazole

PropertyValueSource
Molecular Formula C₃H₄N₂SPubChem nih.gov
Molar Mass 100.14 g/mol PubChem nih.gov
Appearance Light yellow crystalsWikipedia nih.gov
Melting Point 91-93 °CChemicalBook chemicalbook.com
Solubility in Water SolubleWikipedia nih.gov
CAS Number 96-50-4NIST nist.gov

Table 2: Computed Properties of 2-Thiazolamine, 4-(1-methoxyethyl)-

PropertyValueSource
Molecular Formula C₆H₁₀N₂OSGuidechem guidechem.com
Molecular Weight 158.219 g/mol Guidechem guidechem.com
XLogP3-AA 0.7Guidechem guidechem.com
Hydrogen Bond Donor Count 1Guidechem guidechem.com
Hydrogen Bond Acceptor Count 4Guidechem guidechem.com
Rotatable Bond Count 2Guidechem guidechem.com
CAS Number 944804-68-6Guidechem guidechem.com

The data for 2-Thiazolamine, 4-(1-methoxyethyl)- is based on computational predictions and highlights the need for experimental verification. The exploration of this and similar understudied derivatives holds the potential to expand the chemical space of bioactive molecules and contribute to the development of new chemical entities with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2OS B1499663 2-Thiazolamine, 4-(1-methoxyethyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

4-(1-methoxyethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H10N2OS/c1-4(9-2)5-3-10-6(7)8-5/h3-4H,1-2H3,(H2,7,8)

InChI Key

FKSXKCSCTLXCSM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)OC

Origin of Product

United States

Synthetic Methodologies for 2 Thiazolamine, 4 1 Methoxyethyl

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 2-aminothiazole (B372263) derivatives is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole (B1198619) synthesis being the most prominent and historically significant method. This approach and subsequent functionalization strategies provide a robust framework for the theoretical construction of 2-Thiazolamine, 4-(1-methoxyethyl)-.

Cyclocondensation Reactions and Precursor Selection for the Thiazole Core

The Hantzsch synthesis remains the most fundamental route to the 2-aminothiazole core. This method involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. researchgate.net For the synthesis of the target compound, the key precursors would be thiourea and an appropriate α-haloketone, specifically 3-halo-4-methoxy-pentan-2-one.

The reaction mechanism proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon of the α-haloketone.

Intermediate Formation: This initial reaction forms an isothiouronium salt intermediate.

Cyclization: An intramolecular condensation occurs where one of the amino groups attacks the carbonyl carbon.

Dehydration: The resulting hydroxythiazoline intermediate readily dehydrates to form the aromatic thiazole ring.

The selection of precursors is critical. Thiourea provides the 2-amino group, while the structure of the α-haloketone dictates the substituent at the 4-position of the thiazole ring.

Table 1: Precursors for Hantzsch Synthesis of 2-Thiazolamine, 4-(1-methoxyethyl)-

Role Precursor Resulting Moiety
Thioamide Source Thiourea 2-Thiazolamine

Introduction of the 4-(1-methoxyethyl)- Moiety: Alkylation and Functionalization Strategies

There are two primary strategies for introducing the specific 4-(1-methoxyethyl)- side chain onto the 2-aminothiazole ring.

Strategy 1: Synthesis from a Pre-functionalized Ketone This approach, as outlined in the Hantzsch synthesis above, involves preparing the required α-haloketone, 3-halo-4-methoxy-pentan-2-one, and then reacting it with thiourea. This is often the most direct method if the ketone precursor is readily accessible.

Strategy 2: Post-Cyclization Functionalization An alternative involves modifying a simpler, more readily available thiazole. A plausible pathway starts with 2-amino-4-acetylthiazole.

Reduction: The acetyl group at the C4 position is reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding 2-amino-4-(1-hydroxyethyl)thiazole.

Alkylation (Etherification): The resulting hydroxyl group is then methylated to form the target methoxy (B1213986) ether. This can be achieved using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride, NaH) to deprotonate the alcohol.

This multi-step approach offers flexibility, as it begins with a common starting material and allows for the introduction of various alkoxy groups at the final stage.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in any synthetic route. For the Hantzsch synthesis of 2-aminothiazoles, several parameters are typically investigated. bohrium.com

Solvent: Ethanol is a conventional solvent, but others such as dimethylformamide (DMF) or even solvent-free conditions have been employed to enhance reaction rates and yields. nih.gov

Temperature: Reactions can be performed at room temperature, but refluxing is common to increase the reaction rate. The optimal temperature is often a balance between reaction speed and the stability of the reactants and products. bohrium.com

Catalyst: While often conducted without a catalyst, the reaction can be accelerated. The use of a base like triethylamine (NEt₃) or an acid catalyst can influence the reaction outcome. bohrium.comnih.gov Iodine is also frequently used as both a halogenating agent for the ketone and a catalyst for the cyclization. nih.govmdpi.com

Table 2: Optimization of Reaction Conditions for a Model 2-Aminothiazole Synthesis

Entry Solvent Catalyst Temperature (°C) Time (h) Yield (%)
1 Ethanol None Reflux (78°C) 6 75
2 DMF NEt₃ 70 2 88 nih.gov
3 Ethanol NEt₃ Reflux (78°C) 3 92 bohrium.com
4 DMSO Montmorillonite-K10 80 2 90 researchgate.net

Data is illustrative and compiled from typical results for analogous 2-aminothiazole syntheses.

Novel and Sustainable Synthetic Approaches

In line with modern chemical manufacturing, the development of novel and sustainable methods for thiazole synthesis is an area of active research. These approaches aim to reduce environmental impact, improve efficiency, and lower costs.

Catalytic Methods in Thiazolamine Synthesis

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the synthesis of thiazoles. These methods offer milder reaction conditions, higher selectivity, and access to a broader range of derivatives.

Solid Acid Catalysts: Heterogeneous catalysts like Montmorillonite-K10 clay have been successfully used for the one-pot synthesis of 2-aminothiazoles from a ketone, thiourea, and iodine. researchgate.net These catalysts are easily separable from the reaction mixture, allowing for simple work-up and potential for recycling. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been employed in multi-component reactions to construct the thiazole ring. One notable method involves the coupling of oxime acetates with isothiocyanates, which proceeds through N-O bond cleavage and C-H bond activation to form various 2-aminothiazoles under mild conditions. organic-chemistry.org

Palladium and Iron Catalysis: Palladium(II) acetate (B1210297) and iron(III) bromide have been shown to catalyze the reaction of vinyl azides with potassium thiocyanate to selectively produce 4-substituted 2-aminothiazoles. organic-chemistry.org

These catalytic methods represent a significant advancement over traditional stoichiometric reactions, offering more efficient and versatile routes to the thiazole core.

Green Chemistry Principles in the Production of 2-Thiazolamine, 4-(1-methoxyethyl)-

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. bepls.comresearchgate.netbohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of thiazole derivatives. bepls.comresearchgate.net Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.net

Ultrasonic Irradiation: Sonication is another alternative energy source that can promote the synthesis of thiazoles, often leading to shorter reaction times and higher yields under milder conditions. bepls.commdpi.com

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a key goal of green chemistry. Water, ethanol, and polyethylene glycol (PEG) have been used as solvents for thiazole synthesis. bepls.com

Multi-Component, One-Pot Reactions: Designing syntheses where multiple starting materials react in a single vessel to form the final product improves atom economy, reduces solvent usage, and minimizes waste from purification of intermediates. sruc.ac.uk

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Synthesis

Parameter Conventional Method (e.g., Hantzsch) Green Alternative Advantage of Green Method
Energy Source Conventional heating (reflux) Microwave irradiation bepls.comresearchgate.net / Ultrasonication mdpi.com Drastically reduced reaction times; energy efficiency.
Solvent DMF, Chloroform Water, Ethanol, PEG bepls.com Reduced toxicity and environmental pollution.
Catalyst Stoichiometric reagents Recyclable solid acids (e.g., clays) researchgate.net Reduced waste; catalyst can be reused.

| Procedure | Multi-step with intermediate isolation | One-pot multi-component reaction sruc.ac.uk | Higher efficiency; less waste; better atom economy. |


Purification and Isolation Techniques for Synthetic Products and Intermediates

The purification of the final product and the isolation of key intermediates are crucial for obtaining a high-purity sample of 2-Thiazolamine, 4-(1-methoxyethyl)-. A combination of techniques is often employed to achieve the desired level of purity.

Following the synthesis, the crude reaction mixture is typically worked up to remove inorganic salts and other water-soluble impurities. This often involves diluting the reaction mixture with an organic solvent, such as ethyl acetate, and washing with water or brine. The organic layer is then dried over an anhydrous salt like sodium sulfate and concentrated under reduced pressure. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of aminothiazoles include ethanol, methanol, acetone, and mixtures thereof. For instance, after initial workup, the crude solid of a 2-aminothiazole derivative can be collected by vacuum filtration and washed with a solvent like acetone to remove residual impurities. nih.gov

Chromatography: Column chromatography is a widely used method for the purification of organic compounds. nih.gov A stationary phase, typically silica gel, is packed into a column, and the crude product is loaded onto the top. A mobile phase, a solvent or a mixture of solvents, is then passed through the column. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. For 2-aminothiazole derivatives, a common mobile phase is a mixture of ethyl acetate and hexane (B92381), with the polarity being adjusted to achieve optimal separation. nih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product.

The table below summarizes common purification techniques applicable to the synthesis of 2-Thiazolamine, 4-(1-methoxyethyl)-.

Technique Description Typical Application Key Parameters
Extraction Separation of compounds based on their relative solubilities in two different immiscible liquids.Initial workup to remove inorganic salts and water-soluble impurities.Choice of organic solvent (e.g., ethyl acetate), pH of the aqueous phase.
Crystallization Purification of a solid by dissolving it in a hot solvent and allowing it to cool and crystallize.Final purification of the solid product.Solvent selection, cooling rate.
Column Chromatography Separation of compounds based on their differential adsorption to a stationary phase.Purification of the crude product from byproducts and unreacted starting materials.Stationary phase (e.g., silica gel), mobile phase composition (e.g., ethyl acetate/hexane gradient).
Thin-Layer Chromatography (TLC) A quick analytical technique to monitor reaction progress and identify pure fractions from column chromatography.Reaction monitoring, fraction analysis.Stationary phase (e.g., silica gel plate), mobile phase.

Characterization: Once purified, the structure and purity of 2-Thiazolamine, 4-(1-methoxyethyl)- would be confirmed using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.

Advanced Spectroscopic and Structural Characterization of 2 Thiazolamine, 4 1 Methoxyethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and stereochemistry. For 2-Thiazolamine, 4-(1-methoxyethyl)-, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

One-dimensional NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provide foundational information about the chemical environment of each type of proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Thiazolamine, 4-(1-methoxyethyl)- is expected to show distinct signals corresponding to each unique proton group. The chemical shifts are influenced by the electron-donating amino group and the heterocyclic thiazole (B1198619) ring. wikipedia.org The anticipated signals would include:

A singlet for the thiazole ring proton (H5), expected to appear in the aromatic region.

A quartet for the methine proton (-CH) of the ethyl group, due to coupling with the adjacent methyl protons.

A doublet for the terminal methyl protons (-CH₃) of the ethyl group, resulting from coupling to the methine proton.

A singlet for the methoxy (B1213986) group protons (-OCH₃).

A broad singlet for the amino group protons (-NH₂), the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data from similar substituted 2-aminothiazoles, the following resonances are predicted. asianpubs.orgrsc.org The carbons of the thiazole ring are particularly diagnostic, with C2 being the most deshielded due to its attachment to two nitrogen atoms and a sulfur atom. asianpubs.org

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
C2 - ~169 Attached to two heteroatoms (N) and sulfur. asianpubs.org
C4 - ~150 Substituted carbon on the thiazole ring. rsc.org
C5 ~6.5 - 7.0 ~102 Thiazole ring proton, influenced by adjacent sulfur and C4 substituent. rsc.org
-NH₂ ~5.0 - 7.0 (broad) - Exchangeable protons, chemical shift is variable. chemicalbook.com
-CH(OCH₃)CH₃ ~4.5 - 5.0 (quartet) ~75 Methine carbon attached to the thiazole ring and an oxygen atom.
-CH(OCH₃)CH₃ ~1.4 - 1.6 (doublet) ~22 Aliphatic methyl group.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methine proton of the ethyl group and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would confirm the assignments made in the 1D spectra, for example, linking the thiazole H5 proton signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. For 2-Thiazolamine, 4-(1-methoxyethyl)-, crucial HMBC correlations would include:

Correlations from the methine proton of the ethyl group to the C4 and C5 carbons of the thiazole ring, confirming the attachment point of the substituent.

Correlations from the methoxy protons to the methine carbon.

Correlations from the thiazole H5 proton to the C4 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to determine the preferred conformation of the molecule. For instance, a NOESY correlation might be observed between the methoxy protons and the methine proton of the ethyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of 2-Thiazolamine, 4-(1-methoxyethyl)-. The molecular formula is C₆H₁₀N₂OS. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition and distinguish it from other compounds with the same nominal mass. The predicted exact mass would be calculated based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a primary fragment ion) and its subsequent fragmentation through collision-induced dissociation. This provides valuable information about the compound's structure. For 2-Thiazolamine, 4-(1-methoxyethyl)-, characteristic fragmentation pathways would be expected: nih.gov

Loss of a methoxy radical (•OCH₃): This would result in a significant fragment ion.

Cleavage of the C-C bond in the side chain: Loss of an ethyl group or a methoxyethyl fragment.

Ring cleavage of the thiazole nucleus: The thiazole ring can undergo characteristic fragmentation patterns, providing further structural confirmation. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

FT-IR Spectroscopy: The FT-IR spectrum of 2-Thiazolamine, 4-(1-methoxyethyl)- would display characteristic absorption bands for its functional groups. mdpi.comnih.gov Key expected vibrations include:

N-H stretching: The amino group would show symmetric and asymmetric stretching bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches from the methoxy and ethyl groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretch of the thiazole ring would be slightly above 3000 cm⁻¹. scialert.net

C=N and C=C stretching: The thiazole ring vibrations are expected in the 1500-1650 cm⁻¹ region. researchgate.netcdnsciencepub.com

N-H bending: This vibration for the amino group would be observed around 1600 cm⁻¹.

C-O stretching: A strong band corresponding to the C-O stretch of the methoxy group is expected in the 1050-1150 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this compound, the C=C and C-S stretching vibrations of the thiazole ring would be expected to be prominent in the Raman spectrum.

Predicted Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
-NH₂ N-H Stretch 3300 - 3500 Medium
Aromatic C-H C-H Stretch ~3100 Medium-Weak
Aliphatic C-H C-H Stretch 2850 - 3000 Medium-Strong
Thiazole Ring C=N, C=C Stretch 1500 - 1650 Strong
-NH₂ N-H Bend ~1600 Medium
-OCH₃ C-O Stretch 1050 - 1150 Strong

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest literature review, no publicly available single-crystal X-ray diffraction data for 2-Thiazolamine, 4-(1-methoxyethyl)- has been reported. Consequently, detailed information regarding its solid-state molecular geometry, bond lengths, bond angles, and conformational preferences remains experimentally unconfirmed.

While crystallographic data for related 2-aminothiazole (B372263) derivatives exist, direct extrapolation of these findings to 2-Thiazolamine, 4-(1-methoxyethyl)- would be speculative. The presence of the specific 4-(1-methoxyethyl) substituent introduces a chiral center and conformational flexibility that would significantly influence the crystal packing and molecular conformation. Obtaining experimental X-ray crystallographic data is therefore crucial for a definitive understanding of its three-dimensional structure.

Table 1: Crystallographic Data for 2-Thiazolamine, 4-(1-methoxyethyl)-

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available
Density (calculated) (g/cm³)Data Not Available

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereoisomer Characterization (if applicable)

The 4-(1-methoxyethyl)- substituent on the thiazole ring of 2-Thiazolamine, 4-(1-methoxyethyl)- contains a stereocenter, meaning the compound can exist as a pair of enantiomers ((R)- and (S)-isomers). Chiroptical spectroscopic techniques, such as circular dichroism (CD), are essential for the characterization and differentiation of these stereoisomers.

However, a thorough search of scientific databases reveals a lack of published studies on the chiroptical properties of 2-Thiazolamine, 4-(1-methoxyethyl)-. Experimental CD spectra, which would provide characteristic positive or negative Cotton effects for each enantiomer, have not been reported. Such data would be invaluable for determining the absolute configuration of synthesized or isolated stereoisomers and for studying their stereochemical purity.

Table 2: Chiroptical Spectroscopic Data for 2-Thiazolamine, 4-(1-methoxyethyl)-

TechniqueWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
Circular Dichroism (CD)Data Not AvailableData Not Available

Computational and Theoretical Investigations of 2 Thiazolamine, 4 1 Methoxyethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including geometry, energy, and electronic distribution, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the ground state electronic structure of molecules. For 2-Thiazolamine, 4-(1-methoxyethyl)-, a DFT study would begin by optimizing the molecule's three-dimensional geometry to find its most stable arrangement of atoms—the global minimum on the potential energy surface.

This process involves calculating the forces on each atom and iteratively adjusting their positions until the total energy of the system is minimized. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is critical for obtaining accurate results. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency analysis is typically performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared spectrum.

Table 1: Illustrative Output of DFT Geometry Optimization for 2-Thiazolamine, 4-(1-methoxyethyl)- (Note: The values below are representative examples of the type of data generated and are not actual calculated results.)

ParameterAtom(s) InvolvedCalculated Value
Bond Length C2-N31.38 Å
C4-C51.37 Å
S1-C21.75 Å
Bond Angle C5-C4-C(ethyl)128.5°
N3-C2-S1111.0°
Dihedral Angle N3-C4-C(ethyl)-O65.0°
Total Energy --850.123 Hartree

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the spatial distribution of these orbitals on the 2-Thiazolamine, 4-(1-methoxyethyl)- structure would reveal the most probable sites for electrophilic and nucleophilic attack. For instance, regions with a high density of the HOMO are susceptible to electrophilic attack, while areas with high LUMO density are prone to nucleophilic attack.

Table 2: Predicted FMO Properties and Reactivity Descriptors (Note: This table illustrates the type of data generated from an FMO analysis.)

DescriptorDefinitionPredicted Significance for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates propensity to donate electrons (nucleophilicity)
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates propensity to accept electrons (electrophilicity)
HOMO-LUMO Gap E(LUMO) - E(HOMO)Correlates with chemical stability and kinetic reactivity
Molecular Electrostatic Potential (MEP) Map Visualizes charge distributionRed (negative) regions indicate likely sites for electrophilic attack
Blue (positive) regions indicate likely sites for nucleophilic attack

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum calculations focus on a static, minimum-energy state, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. For 2-Thiazolamine, 4-(1-methoxyethyl)-, an MD simulation would provide insight into its conformational flexibility, particularly the rotation around single bonds, such as the bond connecting the methoxyethyl side chain to the thiazole (B1198619) ring.

By simulating the molecule's behavior in a solvent (like water) at a given temperature, MD can explore the different conformations the molecule can adopt and the energetic barriers between them. This information is crucial for understanding how the molecule might change its shape to fit into a binding pocket or interact with other molecules. The results are often analyzed by tracking the root-mean-square deviation (RMSD) to assess structural stability and by creating a Ramachandran-like plot for key dihedral angles to map the accessible conformational space.

In Silico Prediction of Receptor Binding or Enzyme Inhibition

In silico docking studies are computational techniques used to predict the preferred orientation of one molecule when bound to a second. Even without reference to a specific biological target, the principles of molecular docking can be applied to understand the general binding capabilities of 2-Thiazolamine, 4-(1-methoxyethyl)-.

A hypothetical docking study would involve placing the optimized structure of the molecule into a variety of generic binding pockets with different properties (e.g., hydrophobic, polar, mixed). The simulation calculates the binding energy for different poses (orientations and conformations) of the ligand. The results, often expressed as a docking score, can suggest the molecule's potential to form stable interactions. This analysis would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that 2-Thiazolamine, 4-(1-methoxyethyl)- is capable of forming.

Cheminformatics Approaches for Analog Design and Virtual Screening

Cheminformatics combines computer science and chemistry to analyze chemical data. For 2-Thiazolamine, 4-(1-methoxyethyl)-, cheminformatics approaches would be used for designing novel analogs and for searching large databases for structurally similar compounds.

Analog design could involve scaffold hopping, where the core thiazolamine ring is replaced with other bioisosteric rings, or functional group modification, where the methoxyethyl side chain is altered. These modifications would be guided by calculated properties to explore new chemical space. Virtual screening would use the structure of 2-Thiazolamine, 4-(1-methoxyethyl)- as a query to search virtual libraries of millions of compounds. Similarity searching (based on 2D fingerprints) or pharmacophore-based searching could identify other molecules with similar structural and electronic features, providing a basis for broader chemical exploration.

Chemical Reactivity and Derivatization Strategies for 2 Thiazolamine, 4 1 Methoxyethyl

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The 2-aminothiazole (B372263) ring is an electron-rich heterocyclic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The presence of the amino group at the 2-position and the alkyl group at the 4-position directs the substitution patterns on the thiazole ring.

Electrophilic Substitution: The amino group at the C2 position is a strong activating group, which, in conjunction with the sulfur atom, enhances the electron density of the thiazole ring, particularly at the C5 position. Consequently, electrophilic substitution reactions on 2-aminothiazole derivatives predominantly occur at the C5 position.

Common electrophilic substitution reactions include halogenation, nitration, and diazo coupling. For instance, halogenation of 2-aminothiazoles can be achieved using reagents like N-bromosuccinimide (NBS), leading to the corresponding 5-halo-2-aminothiazole derivatives. mdpi.com Similarly, diazo coupling reactions with diazonium salts can introduce an azo group at the C5 position. mdpi.com

Nucleophilic Substitution: While the electron-rich nature of the 2-aminothiazole ring makes it generally less susceptible to nucleophilic attack, nucleophilic substitution reactions can be facilitated by the presence of a good leaving group, typically a halogen, at the C5 position. The 5-halo-2-aminothiazole derivatives can undergo nucleophilic displacement with various nucleophiles, such as amines, thiols, and alkoxides, to introduce a range of substituents at this position. mdpi.com

Reaction Type Reagent/Conditions Position of Substitution Product Type
Electrophilic HalogenationN-Bromosuccinimide (NBS)C55-Bromo-2-thiazolamine, 4-(1-methoxyethyl)-
Electrophilic NitrationNitrating agentsC55-Nitro-2-thiazolamine, 4-(1-methoxyethyl)-
Diazo CouplingAryl diazonium saltsC55-(Arylazo)-2-thiazolamine, 4-(1-methoxyethyl)-
Nucleophilic SubstitutionVarious nucleophiles on 5-halo derivativeC55-Substituted-2-thiazolamine, 4-(1-methoxyethyl)-

Chemical Modifications of the 4-(1-methoxyethyl)- Side Chain

The 4-(1-methoxyethyl)- side chain offers additional sites for chemical modification, allowing for the fine-tuning of the molecule's properties. Key reactive sites on the side chain include the methoxy (B1213986) group and the benzylic-like position of the ethyl group.

Modification of the Methoxy Group: The methoxy group can potentially be cleaved under strong acidic conditions, such as with hydrobromic acid or boron tribromide, to yield the corresponding alcohol, 4-(1-hydroxyethyl)-2-thiazolamine. This hydroxyl group can then serve as a handle for further derivatization, such as esterification or etherification, to introduce a variety of functional groups.

Reactions at the Ethyl Group: The ethyl group itself is generally unreactive. However, the carbon atom attached to the thiazole ring is at a "benzylic-like" position, which could potentially be a site for radical halogenation under specific conditions, although this is less common for thiazole systems compared to benzene (B151609) rings.

More practical modifications often involve the synthesis of derivatives with different side chains from the outset, for example, by using different starting ketones in the Hantzsch thiazole synthesis. chemicalbook.com This allows for the introduction of a wide variety of functionalities at the 4-position. For instance, using a ketone with a terminal alkyne or a protected amine would yield a thiazole with a side chain ready for click chemistry or further elaboration. mdpi.com

Side Chain Modification Reagent/Conditions Resulting Functional Group
Ether CleavageHBr or BBr₃Hydroxyl
Esterification of HydroxylAcyl chloride or carboxylic acid with coupling agentEster
Etherification of HydroxylAlkyl halide with baseEther

Formation of Metal Coordination Complexes

The 2-aminothiazole scaffold is an excellent ligand for the formation of metal coordination complexes. The endocyclic nitrogen atom of the thiazole ring and the exocyclic amino group can act as coordination sites for a variety of metal ions. nih.govacs.org The sulfur atom in the thiazole ring can also participate in coordination, leading to different coordination modes.

The formation of metal complexes can significantly alter the physicochemical and biological properties of the parent molecule. A range of transition metal complexes of 2-aminothiazole derivatives have been synthesized and characterized, including those with copper(II), cobalt(II), nickel(II), and zinc(II). nih.govnih.gov These complexes often exhibit distinct geometries, such as octahedral or square-planar, depending on the metal ion and the stoichiometry of the ligands. acs.org The chelation of metal ions with 2-aminothiazole-based ligands has been shown to enhance their biological activities in some cases. nih.govnih.gov

Metal Ion Typical Coordination Sites Potential Geometry
Copper (II)Endocyclic N, Exocyclic NH₂Square-planar, Octahedral
Cobalt (II)Endocyclic N, Exocyclic NH₂Octahedral
Nickel (II)Endocyclic N, Exocyclic NH₂Octahedral
Zinc (II)Endocyclic N, Exocyclic NH₂Tetrahedral, Octahedral

Synthesis of Bioconjugates and Chemical Probes for Research Applications

The versatile reactivity of 2-Thiazolamine, 4-(1-methoxyethyl)- makes it a valuable building block for the synthesis of bioconjugates and chemical probes for research applications. These applications often require the covalent attachment of the thiazole moiety to another molecule, such as a fluorescent dye, a peptide, a protein, or a solid support.

Strategies for Bioconjugation:

Functionalization of the Amino Group: The exocyclic amino group at the C2 position is a primary site for conjugation. It can be acylated with activated esters (e.g., NHS esters) or isothiocyanates to form amides or thioureas, respectively. mdpi.com This allows for the attachment of a wide range of molecules containing a compatible reactive group.

Functionalization via the Thiazole Ring: As discussed in section 5.1, the C5 position of the thiazole ring can be functionalized, for example, through halogenation followed by nucleophilic substitution or through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction. mdpi.com This provides an alternative site for conjugation, leaving the amino group available for other interactions or modifications.

Modification of the Side Chain: The 4-(1-methoxyethyl)- side chain, after conversion to a hydroxyl group, can be used for conjugation through the formation of esters or ethers with linkers that have a terminal reactive group for attachment to the biomolecule of interest.

Examples of Thiazole-Based Probes: Thiazole derivatives have been incorporated into various chemical probes. For example, they have been used to construct fluorescent probes for detecting specific analytes or for imaging in biological systems. mdpi.com They have also been used as scaffolds for the development of inhibitors for various enzymes, where the thiazole core serves as a key pharmacophore. acs.orgnih.gov The ability to functionalize the thiazole at multiple positions allows for the creation of a diverse library of probes with tailored properties for specific research applications.

Pre Clinical Biological Research on 2 Thiazolamine, 4 1 Methoxyethyl

Investigations into Cellular Interactions and Mechanistic Pathways

Detailed studies on the cellular interactions and the specific mechanistic pathways of 2-Thiazolamine, 4-(1-methoxyethyl)- are not available in the public domain. Research in this area would typically involve a variety of in vitro and cell-based assays to elucidate how the compound affects biological systems at a molecular level.

Enzyme Inhibition and Activation Studies in Cell-Free Systems

No studies were identified that investigated the inhibitory or activating effects of 2-Thiazolamine, 4-(1-methoxyethyl)- on any specific enzymes in cell-free systems. Such studies are crucial for identifying potential molecular targets and understanding the compound's mechanism of action.

Receptor Binding Affinity and Selectivity Profiling in In Vitro Assays

There is no available data on the receptor binding affinity and selectivity of 2-Thiazolamine, 4-(1-methoxyethyl)-. This type of research would involve screening the compound against a panel of receptors to determine its binding profile and potential for therapeutic or off-target effects.

Modulation of Intracellular Signaling Cascades in Model Cell Lines

No research has been published detailing the modulation of any intracellular signaling cascades by 2-Thiazolamine, 4-(1-methoxyethyl)- in any model cell lines. These studies would be essential to understand the downstream cellular consequences of any potential enzyme or receptor interactions.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

While structure-activity relationship (SAR) studies have been conducted for various classes of 2-aminothiazole (B372263) derivatives, no such studies specifically focusing on 2-Thiazolamine, 4-(1-methoxyethyl)- or its close analogs with the 4-(1-methoxyethyl) substituent have been reported.

Systematic Design and Synthesis of Analogues for SAR Elucidation

No publications were found that describe the systematic design and synthesis of analogues of 2-Thiazolamine, 4-(1-methoxyethyl)- with the aim of elucidating its structure-activity relationships.

Correlation of Structural Features with Observed Biological Effects in In Vitro Systems

As no biological effects have been reported for 2-Thiazolamine, 4-(1-methoxyethyl)- in in vitro systems, no correlations between its structural features and biological activity can be made.

Cellular Uptake and Distribution Studies in Model Systems

While specific studies on the cellular uptake and distribution of "2-Thiazolamine, 4-(1-methoxyethyl)-" are not available in the current scientific literature, research on related 2-aminothiazole derivatives provides valuable insights into how these compounds may traverse cellular membranes and accumulate within cells.

The cellular uptake of small molecule inhibitors is a critical determinant of their biological activity. For the 2-aminothiazole class, physicochemical properties such as lipophilicity, molecular size, and the presence of specific functional groups play a crucial role. For instance, the introduction of a pyrrolidine (B122466) ring in certain 2-aminothiazole-based chalcone-like agents was found to be more favorable for antiproliferative activity compared to piperidine (B6355638) or morpholine (B109124) rings, suggesting that the nature of the substituent significantly influences cellular interactions. nih.gov

Furthermore, studies on other 2-aminothiazole derivatives have shown that these compounds can effectively penetrate cancer cells to exert their cytotoxic effects. For example, certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivatives have demonstrated significant antitumor activity in various human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HeLa (cervical cancer), indicating their ability to reach intracellular targets. nih.gov The specific mechanisms of cellular entry, whether through passive diffusion or active transport, are often compound-specific and represent an area of ongoing investigation for this class of molecules.

Metabolic Stability and Biotransformation Studies in In Vitro Systems (e.g., microsomes, hepatocytes)

Studies on various 2-aminothiazole derivatives have demonstrated a range of metabolic stabilities. For example, in one study, a series of azine derivatives, which can be considered structurally related to aminothiazoles, showed high resistance to transformations induced by human liver microsomes, with metabolic stability percentages often exceeding 97%. researchgate.net This suggests that the core scaffold can be inherently robust.

However, the nature and position of substituents on the 2-aminothiazole ring can significantly impact metabolic fate. For instance, research on a series of aminothiazole-paeonol derivatives indicated that these compounds could be metabolized, and their stability would be dependent on their specific substitution patterns. nih.govresearchgate.net The primary routes of metabolism for many xenobiotics in the liver involve phase I oxidation, reduction, and hydrolysis reactions, followed by phase II conjugation reactions. youtube.com For 2-aminothiazole derivatives, potential sites of metabolism would likely include the amino group and any alkyl or aryl substituents on the thiazole (B1198619) ring. Understanding these metabolic pathways is crucial for optimizing the design of new analogs with improved drug-like properties.

Table 1: Representative Metabolic Stability of 2-Aminothiazole Derivatives in Human Liver Microsomes

Compound DerivativePercentage of Metabolic StabilityKey FindingsReference
Azine Derivatives>97%High resistance to microsomal transformation. researchgate.net
Aminothiazole-Paeonol DerivativesVariableStability is dependent on the specific substitution pattern. nih.govresearchgate.net

This table presents generalized findings for classes of compounds structurally related to 2-aminothiazoles, as specific data for "2-Thiazolamine, 4-(1-methoxyethyl)-" is not available.

Exploration of Biological Targets and Pathways in In Vitro and Ex Vivo Models

A significant body of research has been dedicated to identifying the biological targets and molecular pathways through which 2-aminothiazole derivatives exert their anticancer effects. A primary and well-established target for this class of compounds is tubulin . nih.gov

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Compounds that interfere with tubulin dynamics can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death). nih.gov Several 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, placing them in the category of microtubule-destabilizing agents. nih.gov For example, a series of 2-amino-4-phenylthiazole (B127512) derivatives were reported to inhibit tubulin polymerization and disrupt microtubule formation. nih.gov

Beyond tubulin, 2-aminothiazole derivatives have been shown to inhibit a variety of other important cancer-related targets, including:

Kinases: This is a major family of enzymes that regulate numerous cellular processes. Specific kinases inhibited by 2-aminothiazole analogs include:

Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis. nih.gov

c-Met/ALK: These receptor tyrosine kinases are involved in cell growth and proliferation, and their dysregulation is implicated in various cancers. nih.gov

CDK2/E1 Complex: Cyclin-dependent kinases are crucial for cell cycle progression, and their inhibition can halt cell division. nih.gov

Topoisomerase II: This enzyme is essential for resolving DNA topological problems during replication and transcription. Its inhibition can lead to DNA damage and cell death. nih.gov

The mechanism of action for some 2-aminothiazole derivatives involves the induction of apoptosis, as evidenced by cell cycle analysis showing an accumulation of cells in the pre-G1 phase and increased levels of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

Table 2: Investigated Biological Targets of 2-Aminothiazole Derivatives

Biological TargetRole in CancerRepresentative Findings for 2-Aminothiazole DerivativesReference(s)
TubulinMicrotubule formation, cell divisionInhibition of polymerization, disruption of microtubule dynamics, G2/M cell cycle arrest. nih.govnih.gov
Aurora KinasesRegulation of mitosisPotential as inhibitors, leading to mitotic arrest. nih.gov
c-Met/ALKCell growth and proliferationInhibitory activity against these receptor tyrosine kinases. nih.gov
CDK2/E1 ComplexCell cycle progressionInhibition leads to cell cycle arrest, for example at the G0/G1 phase. nih.gov
Topoisomerase IIDNA replication and transcriptionInhibition can induce DNA damage and apoptosis. nih.gov

This table summarizes findings for the broader class of 2-aminothiazole derivatives.

Applications of 2 Thiazolamine, 4 1 Methoxyethyl As a Chemical Scaffold or Lead Compound

Role in Combinatorial Chemistry and Library Synthesis

The structure of 2-Thiazolamine, 4-(1-methoxyethyl)- makes it a potentially valuable building block for combinatorial chemistry and the synthesis of compound libraries. The 2-amino group serves as a key functional handle for derivatization, allowing for the facile introduction of a wide variety of substituents through reactions such as acylation, alkylation, and urea (B33335) formation. nih.gov This enables the rapid generation of a diverse set of analogues, which is a cornerstone of modern drug discovery.

The synthesis of libraries based on the 2-aminothiazole (B372263) scaffold is a common strategy to explore the chemical space around a particular pharmacophore. For instance, multi-step synthetic approaches have been developed to produce a variety of 2-aminothiazole derivatives. nih.govfrontiersin.org A hypothetical library based on 2-Thiazolamine, 4-(1-methoxyethyl)- could be generated by reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a library of amides, sulfonamides, or ureas, respectively. The resulting compounds would vary in their steric and electronic properties, increasing the probability of identifying a compound with desired biological activity.

Table 1: Potential Reactions for Library Synthesis from 2-Thiazolamine, 4-(1-methoxyethyl)-

Reagent ClassResulting Functional GroupPotential for Diversity
Carboxylic Acids / Acyl ChloridesAmideHigh (diverse R-groups on the acid)
Sulfonyl ChloridesSulfonamideHigh (diverse R-groups on the sulfonyl chloride)
IsocyanatesUreaHigh (diverse R-groups on the isocyanate)
Aldehydes (via reductive amination)Secondary AmineHigh (diverse R-groups on the aldehyde)

Contribution to the Design of Novel Chemical Entities for Drug Discovery Research

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Derivatives of 2-aminothiazole have been investigated for a multitude of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The specific structural attributes of 2-Thiazolamine, 4-(1-methoxyethyl)-, namely the 4-(1-methoxyethyl) group, could contribute to novel interactions with biological targets.

The design of new chemical entities often involves the modification of a known scaffold to improve potency, selectivity, or pharmacokinetic properties. The methoxyethyl group at the 4-position of the thiazole (B1198619) ring introduces a chiral center, which could lead to stereospecific binding with a target protein. Furthermore, the methoxy (B1213986) group can act as a hydrogen bond acceptor and influence the compound's solubility and metabolic stability.

While no specific drug discovery programs involving 2-Thiazolamine, 4-(1-methoxyethyl)- have been publicly disclosed, its structural similarity to other biologically active 2-aminothiazoles suggests its potential as a starting point for such endeavors. For example, various 4-substituted-2-aminothiazole derivatives have been synthesized and evaluated for their biological activities, demonstrating the importance of substitution at this position. nih.gov

Utility as a Synthetic Intermediate for Complex Molecule Construction

Beyond its direct use in screening libraries, 2-Thiazolamine, 4-(1-methoxyethyl)- can serve as a valuable synthetic intermediate for the construction of more complex molecules. The 2-aminothiazole ring system is relatively stable and can be carried through multiple synthetic steps. The amino group can be protected and deprotected as needed, allowing for selective reactions at other positions of the molecule.

The synthesis of complex natural products and other biologically active compounds often relies on the use of versatile building blocks. The Hantzsch thiazole synthesis, a classic method for preparing thiazoles, can be employed to generate a variety of 4-substituted 2-aminothiazoles. epa.gov Once formed, these can be further elaborated. For example, the amino group of a 2-aminothiazole can be diazotized and replaced with other functional groups, or the thiazole ring itself can undergo electrophilic substitution, although this is less common for 2-aminothiazoles.

A hypothetical synthetic application could involve the use of 2-Thiazolamine, 4-(1-methoxyethyl)- as a precursor to a more complex heterocyclic system, where the thiazole ring is annulated with another ring system. The methoxyethyl side chain could also be modified, for example, by demethylation to reveal a hydroxyl group, which could then be used for further functionalization.

Development of Research Tools and Probes for Chemical Biology Studies

Chemical probes are essential tools in chemical biology for the study of protein function and biological pathways. The 2-aminothiazole scaffold has been utilized in the development of such probes. For instance, derivatives of 2-aminothiazole have been identified as inhibitors of various enzymes and have been used to probe their biological roles.

Given the potential for 2-Thiazolamine, 4-(1-methoxyethyl)- to be decorated with various functional groups, it could be a suitable scaffold for the development of chemical probes. For example, a fluorescent dye could be attached to the 2-amino group to create a fluorescent probe for visualizing a target protein within a cell. Alternatively, a photoreactive group could be incorporated to allow for photoaffinity labeling and identification of the binding partners of a bioactive derivative.

The development of such probes would be contingent on first identifying a biological target for a derivative of 2-Thiazolamine, 4-(1-methoxyethyl)-. Once a target is known, the scaffold could be optimized and functionalized to create a potent and selective probe.

Table 2: Potential Probe Modalities Based on the 2-Thiazolamine, 4-(1-methoxyethyl)- Scaffold

Probe TypeRequired ModificationPotential Application
Fluorescent ProbeAttachment of a fluorophoreCellular imaging of the target protein
Biotinylated ProbeAttachment of a biotin (B1667282) tagAffinity purification of the target protein
Photoaffinity ProbeIncorporation of a photoreactive groupCovalent labeling and identification of the target protein

Analytical Methodologies for the Detection and Quantification of 2 Thiazolamine, 4 1 Methoxyethyl in Research Matrices

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are central to the analysis of "2-Thiazolamine, 4-(1-methoxyethyl)-", enabling its separation from impurities, starting materials, and other reaction components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "2-Thiazolamine, 4-(1-methoxyethyl)-". A typical method development and validation would involve the following:

Column Selection: A reverse-phase (RP) column, such as a C18 or a specialized column like Newcrom R1, is often the first choice for separating aminothiazole derivatives. niscpr.res.in These columns separate compounds based on their hydrophobicity.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. niscpr.res.in The pH of the buffer and the gradient of the organic solvent are optimized to achieve good peak shape and resolution. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. niscpr.res.in

Detection: A UV detector is commonly used for the detection of thiazole (B1198619) derivatives, as the thiazole ring exhibits significant UV absorbance. For instance, a study on a novel aminothiazole derivative utilized UV detection for quantification. nih.gov The selection of the detection wavelength is critical for sensitivity and is determined by analyzing the UV spectrum of the compound. For enhanced selectivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS/MS). nih.gov

Validation: A developed HPLC method must be validated to ensure its reliability. Validation parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for an Aminothiazole Derivative

ParameterCondition
Instrument Waters Alliance HPLC with UV Detector nih.gov
Column Newcrom R1, 5 µm niscpr.res.in
Mobile Phase Acetonitrile, Water, and Phosphoric Acid niscpr.res.in
Flow Rate 1.0 mL/min
Detection UV at 260 nm nih.gov
Injection Volume 10 µL

This table is an illustrative example based on methods for related compounds.

Gas Chromatography (GC) for Volatile Derivatives

While "2-Thiazolamine, 4-(1-methoxyethyl)-" itself may not be sufficiently volatile or thermally stable for direct Gas Chromatography (GC) analysis, derivatization can be employed to create a more suitable analogue. For instance, acylation of the amino group can increase volatility. A GC method coupled with a mass spectrometer (GC-MS) offers high sensitivity and specificity.

A study on the analysis of 2-(3-methyl-4-aminophenyl)-benzothiazole in plasma utilized a GC-MS method. nih.gov The assay demonstrated linearity over a concentration range of 0.050 to 5.0 µg/ml, showcasing the potential of GC-MS for quantifying trace amounts of thiazole derivatives in biological samples. nih.gov

Table 2: Example GC-MS Parameters for a Thiazole Derivative

ParameterCondition
Instrument Gas Chromatograph with Mass-Selective Detector nih.gov
Column Capillary column suitable for amine analysis
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Optimized ramp from a low initial temperature to a high final temperature
Detector Mass Spectrometer (MS) nih.gov

This table provides a general framework for a GC-MS method for a related compound.

Chiral Chromatography for Enantiomeric Purity Determination

Given the presence of a stereocenter at the 1-methoxyethyl group, "2-Thiazolamine, 4-(1-methoxyethyl)-" can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

Chiral Stationary Phases (CSPs): HPLC with a chiral stationary phase is a common approach for enantiomeric separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for resolving chiral amines and their derivatives. yakhak.org Another class of effective CSPs for separating underivatized amino compounds are macrocyclic glycopeptide-based phases like teicoplanin. sigmaaldrich.comnih.gov

Mobile Phase: The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is crucial for achieving enantioseparation on polysaccharide-based CSPs. yakhak.org

Derivatization: In some cases, derivatization of the amine with a fluorescent tag like nitrobenzoxadiazole (NBD) can enhance detection sensitivity and improve chiral recognition on the CSP. yakhak.org

Capillary Electrophoresis (CE): Capillary zone electrophoresis with cyclodextrins as chiral selectors is another powerful technique for the enantiomeric separation of amino acid derivatives of benzothiazoles. nih.gov

Table 3: Illustrative Conditions for Chiral Separation of Amines

TechniqueChiral Selector/Stationary PhaseMobile Phase/BufferDetection
Chiral HPLC Cellulose-based CSP (e.g., Chiralcel OD-H) mdpi.comHexane/2-propanol yakhak.orgUV/Fluorescence yakhak.org
Capillary Electrophoresis Dual cyclodextrin (B1172386) system (e.g., β-CD and 2-hydroxypropyl-β-CD) nih.govPhosphate buffer nih.govUV

This table illustrates common approaches for the chiral separation of related compounds.

Spectrophotometric and Fluorometric Assays for Detection in Research Samples

Spectrophotometric and fluorometric methods offer rapid and sensitive detection of "2-Thiazolamine, 4-(1-methoxyethyl)-" in solution.

UV-Visible Spectrophotometry: The thiazole ring possesses a characteristic UV absorbance spectrum that can be used for quantification. nist.gov A simple spectrophotometric method could involve measuring the absorbance at the wavelength of maximum absorption (λmax). For instance, 2-aminothiazole (B372263) exhibits a λmax around 258 nm. niscpr.res.in The concentration can be determined using a calibration curve based on Beer-Lambert law. Spectrophotometric methods have been developed for the determination of various aromatic amines. nih.gov

Fluorometric Assays: For enhanced sensitivity and selectivity, fluorescence spectroscopy can be employed. While the native fluorescence of "2-Thiazolamine, 4-(1-methoxyethyl)-" may be limited, derivatization with a fluorogenic reagent can produce a highly fluorescent product. Alternatively, some thiazole derivatives, like thiazole orange, exhibit a significant increase in fluorescence upon binding to specific targets, a principle that could be adapted for sensor development. nih.gov A fluorometric method for thiazole-containing compounds has been reported to be selective for submicrogram quantities. nih.gov

Electrochemical Methods for Trace Analysis

Electrochemical techniques provide a highly sensitive and often cost-effective means for the analysis of electroactive compounds like "2-Thiazolamine, 4-(1-methoxyethyl)-". The aminothiazole moiety is susceptible to electrochemical oxidation.

Cyclic Voltammetry (CV): CV can be used to study the electrochemical behavior of the compound, such as its oxidation potential. The electrochemical oxidation of 2-aminothiazole has been studied at a pyrolytic graphite (B72142) electrode, revealing an oxidation mechanism. niscpr.res.in

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These techniques offer improved sensitivity compared to CV and can be used for quantitative analysis at trace levels. By constructing a calibration curve of peak current versus concentration, the amount of the compound in a sample can be determined.

Electrochemical Biosensors: A copolymer of 2-aminothiazole has been used to modify an electrode for the simultaneous determination of ascorbic acid, dopamine, and uric acid, demonstrating the potential for developing electrochemical sensors based on this scaffold. iaea.org

Future Perspectives and Emerging Research Directions for 2 Thiazolamine, 4 1 Methoxyethyl

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and optimize synthetic routes, thereby accelerating the research and development process. nih.govscitechdaily.com For 2-Thiazolamine, 4-(1-methoxyethyl)-, AI and ML can be pivotal in navigating the complex chemical space to uncover new derivatives with enhanced properties.

Table 1: Potential Applications of AI/ML in the Study of 2-Thiazolamine, 4-(1-methoxyethyl)-

AI/ML ApplicationDescriptionPotential Impact
Virtual Screening High-throughput screening of virtual libraries of compounds based on the 2-Thiazolamine, 4-(1-methoxyethyl)- scaffold against various biological targets.Rapid identification of lead compounds for further experimental validation. nih.gov
Property Prediction Predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize compounds with favorable pharmacokinetic profiles.Reduction in late-stage failures of drug candidates and optimization of development costs. nih.gov
De Novo Design Generative models to design novel molecules with specific desired properties, such as enhanced potency or reduced off-target effects.Expansion of the chemical space around the core scaffold with innovative structures. osu.edu
Synthetic Route Optimization AI-driven retrosynthesis tools to identify the most efficient and cost-effective synthetic pathways.Streamlining the chemical synthesis process and improving yields. scitechdaily.com

Exploration of Novel Synthetic Methodologies and Green Chemistry Applications

While established methods for the synthesis of 2-aminothiazoles exist, the future of chemical synthesis is increasingly focused on sustainability and efficiency. nih.govmdpi.com The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, offer a framework for developing more environmentally benign synthetic routes to 2-Thiazolamine, 4-(1-methoxyethyl)-. mdpi.commdpi.com

Future research could focus on microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields for the formation of the thiazole (B1198619) ring. mdpi.com The use of greener solvents, such as water, ethanol, or ionic liquids, in place of traditional volatile organic compounds, is another key area for exploration. mdpi.com Furthermore, the development of heterogeneous catalysts could simplify product purification and allow for catalyst recycling, contributing to a more sustainable process.

Table 2: Green Chemistry Approaches for the Synthesis of 2-Thiazolamine, 4-(1-methoxyethyl)-

Green Chemistry PrincipleApplication to SynthesisPotential Benefits
Alternative Solvents Replacement of traditional organic solvents with water, supercritical fluids, or bio-based solvents.Reduced environmental impact and improved safety profile of the synthesis. mdpi.com
Catalysis Use of reusable solid-supported catalysts or biocatalysts (enzymes) for key reaction steps.Increased reaction efficiency, selectivity, and ease of product purification.
Energy Efficiency Application of microwave or ultrasonic irradiation to accelerate reactions.Shorter reaction times, lower energy consumption, and potentially higher yields. mdpi.com
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.Reduction of chemical waste and more efficient use of resources.

Diversification of Biological Activity Profiling in Emerging In Vitro Systems

The 2-aminothiazole (B372263) scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com While the specific biological profile of 2-Thiazolamine, 4-(1-methoxyethyl)- may not be extensively documented, its structure suggests a high potential for therapeutic applications.

Future research should involve screening this compound against a diverse array of biological targets using modern in vitro systems. This includes high-throughput screening (HTS) against panels of kinases, proteases, and other enzymes implicated in various diseases. The use of cell-based assays with genetically modified cell lines or patient-derived cells can provide more physiologically relevant data on the compound's efficacy and mechanism of action. Furthermore, exploring its activity in more complex in vitro models, such as 3D organoids or lab-on-a-chip systems, could offer deeper insights into its potential therapeutic effects. The dopaminergic properties found in other 4-substituted-2-thiazolamines also suggest a potential avenue for neurological research. nih.gov

Potential as a Scaffold in Materials Science or Catalyst Design

Beyond its potential biological applications, the unique structural characteristics of 2-Thiazolamine, 4-(1-methoxyethyl)- make it an interesting candidate for applications in materials science and catalysis. The thiazole ring is a rigid, aromatic heterocycle containing both nitrogen and sulfur atoms, which can act as coordination sites for metal ions.

This property could be exploited in the design of novel metal-organic frameworks (MOFs) or coordination polymers. Such materials have potential applications in gas storage, separation, and catalysis. The 2-amino group and the methoxyethyl side chain offer further opportunities for functionalization, allowing for the fine-tuning of the material's properties. In the field of catalysis, 2-Thiazolamine, 4-(1-methoxyethyl)- could serve as a ligand for transition metal catalysts, potentially influencing the catalyst's activity and selectivity in various organic transformations. The benzothiazole (B30560) class, a related structure, has shown applications as fluorescent markers, suggesting a possible avenue for exploration. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Thiazolamine, 4-(1-methoxyethyl)-, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves cyclization of α-haloketones with thiourea derivatives under acidic or basic conditions. For example, intermediates like thiosemicarbazones can be formed and cyclized using halogen agents (e.g., bromine) to construct the thiazole core. Post-synthesis, purity validation requires techniques such as HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., confirming methoxyethyl substituents via δ 3.3–3.5 ppm proton signals). Mass spectrometry (exact mass: ~212.07 g/mol) and elemental analysis (C, H, N, S) further ensure structural fidelity .

Q. How can researchers characterize the electronic and steric effects of the 1-methoxyethyl substituent on the thiazole ring?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) can model electron density distribution, while experimental techniques like UV-Vis spectroscopy (λmax shifts) and X-ray crystallography (bond angles/lengths) quantify electronic and steric influences. Comparative studies with analogs (e.g., 4-(4-methoxyphenyl)thiazol-2-amine) reveal substituent-specific effects on reactivity .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in thiazole derivatives?

  • Methodological Answer : 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, particularly for distinguishing C4 vs. C5 substituents. IR spectroscopy identifies functional groups (e.g., C-N stretches at ~1500 cm⁻¹). Mass fragmentation patterns (e.g., loss of methoxyethyl group at m/z 154) further differentiate isomers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 2-Thiazolamine, 4-(1-methoxyethyl)- under green chemistry principles?

  • Methodological Answer : Replace traditional halogen agents with eco-friendly cyclization catalysts (e.g., iodine in PEG-400 solvent). Continuous flow reactors improve reaction control, reducing side products. DOE (Design of Experiments) models optimize parameters (temperature: 80–100°C; reaction time: 4–6 hrs) to achieve yields >85% while minimizing waste .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Methodological Answer : Meta-analyses of structure-activity relationships (SAR) across studies identify confounding factors (e.g., substituent polarity, assay conditions). For instance, 4-(1-methoxyethyl) analogs may show conflicting antimicrobial data due to variations in bacterial strain susceptibility. Standardized MIC (Minimum Inhibitory Concentration) assays and cheminformatics tools (e.g., molecular docking at target sites like DHFR enzymes) clarify mechanisms .

Q. How do steric and electronic properties of the 1-methoxyethyl group influence binding to biological targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) quantify ligand-protein interactions, showing methoxyethyl’s ether oxygen as a hydrogen-bond acceptor. Comparative studies with bulkier analogs (e.g., 4-(2-nitrobenzyl)thiazol-2-amine) reveal steric hindrance effects on binding affinity. QSAR models correlate logP values (e.g., ~2.1 for 4-(1-methoxyethyl)) with pharmacokinetic profiles .

Q. What analytical approaches validate the stability of 2-Thiazolamine, 4-(1-methoxyethyl)- under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitor degradation products (e.g., hydrolysis of methoxyethyl to hydroxyl). PBS (pH 7.4) incubation with periodic sampling identifies half-life (t½). Computational predictions (e.g., ADMETlab2.0) guide structural modifications to enhance stability .

Data Analysis & Experimental Design

Q. How should researchers design assays to evaluate the anticancer potential of 4-(1-methoxyethyl)-thiazolamine derivatives?

  • Methodological Answer : Use panel-based cell viability assays (e.g., NCI-60 cell lines) with IC50 determination. Combine with apoptosis markers (Annexin V/PI staining) and target-specific assays (e.g., kinase inhibition). Compare with positive controls (e.g., doxorubicin) and scaffold analogs to isolate substituent-specific effects .

Q. What statistical methods are appropriate for analyzing dose-response data in thiazole bioactivity studies?

  • Methodological Answer : Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal dose-response curves (Hill slope = 1). Bootstrap resampling estimates 95% confidence intervals for IC50/EC50. ANOVA with post-hoc tests (Tukey’s) compares activity across derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.